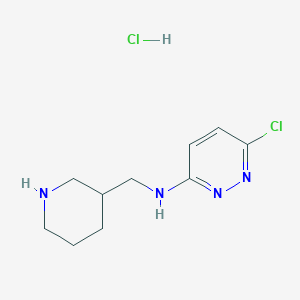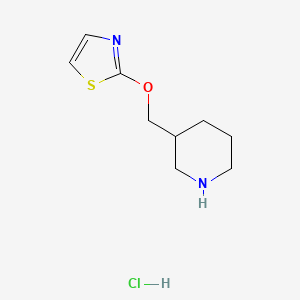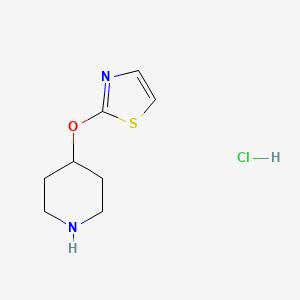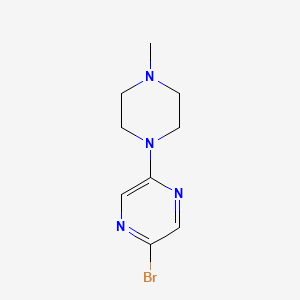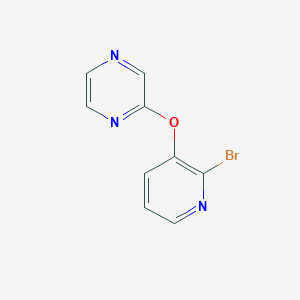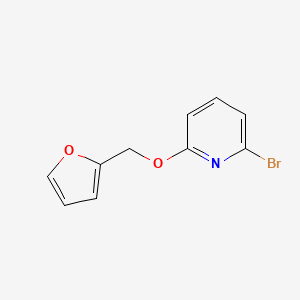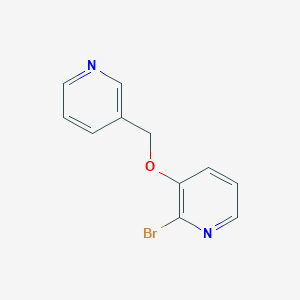
2-Bromo-3-(pyridin-3-ylmethoxy)-pyridine
Descripción general
Descripción
“2-Bromo-3-(pyridin-3-ylmethoxy)-pyridine” is a chemical compound with the molecular formula C11H9BrN2O . It is used for research and development purposes .
Synthesis Analysis
The synthesis of compounds like “2-Bromo-3-(pyridin-3-ylmethoxy)-pyridine” often involves metal-catalyzed reactions . One such reaction is the Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Molecular Structure Analysis
The molecular structure of “2-Bromo-3-(pyridin-3-ylmethoxy)-pyridine” can be found in databases like PubChem . It consists of a pyridine ring with a bromine atom and a methoxy group attached to it.Chemical Reactions Analysis
The Suzuki–Miyaura (SM) cross-coupling reaction is one of the most common reactions involving compounds like “2-Bromo-3-(pyridin-3-ylmethoxy)-pyridine”. This reaction involves the coupling of chemically differentiated fragments with the metal catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-3-(pyridin-3-ylmethoxy)-pyridine” include its molecular weight, melting point, boiling point, and density .Aplicaciones Científicas De Investigación
Coordination Chemistry and Structural Diversity
The chemistry and properties of pyridine derivatives, like 2-Bromo-3-(pyridin-3-ylmethoxy)-pyridine, are significant in coordination chemistry. These compounds are essential for preparing complex compounds with varied properties such as spectroscopic characteristics, structures, magnetic properties, and biological and electrochemical activity. The exploration of these compounds' chemistry enables the identification of potential research areas and the development of analogues with promising applications (Boča, Jameson, & Linert, 2011).
Medicinal Chemistry and Chemosensing Applications
Pyridine derivatives exhibit a range of biological activities, including antifungal, antibacterial, and anticancer properties. They are also significant in chemosensing applications due to their high affinity for various ions and neutral species, making them effective chemosensors for detecting different species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).
Environmental Science: Brominated Compound Studies
The environmental impact and behavior of brominated compounds, including those similar in structure to 2-Bromo-3-(pyridin-3-ylmethoxy)-pyridine, have been extensively studied. These compounds' formation and degradation mechanisms are crucial for understanding their environmental fate and potential toxicity. Research into brominated flame retardants, for instance, provides insights into the formation of dioxins and furans during combustion and their potential health risks (Zhang, Buekens, & Li, 2016).
Catalysis: Applications in Synthesis and Environmental Remediation
The applications of pyridine and its derivatives in catalysis, including the synthesis of complex molecules and environmental remediation, highlight their versatility. These compounds are involved in various catalytic processes that facilitate the synthesis of biologically active compounds and the degradation of pollutants, demonstrating their significant role in both industrial and environmental chemistry (Guan et al., 2016).
Safety and Hazards
Direcciones Futuras
The future directions for “2-Bromo-3-(pyridin-3-ylmethoxy)-pyridine” and similar compounds involve their use in the synthesis of antidepressant molecules through metal-catalyzed reactions . The Suzuki–Miyaura (SM) cross-coupling reaction, in particular, has been identified as a promising method for the synthesis of these compounds .
Propiedades
IUPAC Name |
2-bromo-3-(pyridin-3-ylmethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-11-10(4-2-6-14-11)15-8-9-3-1-5-13-7-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOJBPUJKPSVBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=C(N=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671836 | |
| Record name | 2-Bromo-3-[(pyridin-3-yl)methoxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(pyridin-3-ylmethoxy)pyridine | |
CAS RN |
1065484-76-5 | |
| Record name | 2-Bromo-3-(3-pyridinylmethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065484-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-[(pyridin-3-yl)methoxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



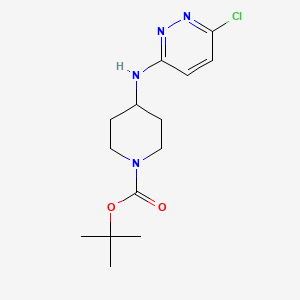
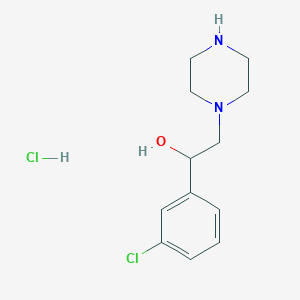
![4-[2-(4-Chloro-phenyl)-2-hydroxy-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1501124.png)


